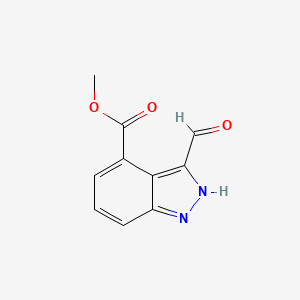

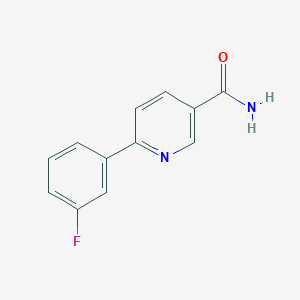

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

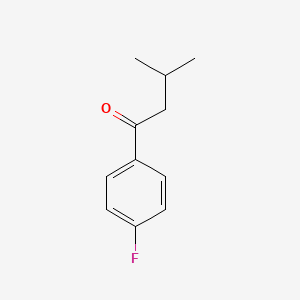

The compound of interest, 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino group, the chlorophenyl group, and the carbonitrile group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

While the specific synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is not detailed in the provided papers, similar compounds have been synthesized using various techniques. For instance, a related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . Similarly, the crystal structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile was determined, showing two independent molecules in the unit cell and highlighting the influence of intermolecular hydrogen bonding on the molecular conformation . These studies provide a foundation for understanding the structural characteristics of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be inferred from studies on similar compounds. For instance, Schiff bases were synthesized from an intermediate thiophene carbonitrile compound, indicating that the amino group can participate in condensation reactions to form new chemical entities . Additionally, the presence of the carbonitrile group could allow for further functionalization through nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be quite diverse. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic properties, molecular orbitals, and electrostatic potential maps of related compounds . These studies suggest that compounds like 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile could exhibit interesting optical and electronic properties, potentially making them suitable for applications in materials science, such as nonlinear optical (NLO) materials . The hydrogen bonding capabilities, as seen in other structurally similar compounds, could also influence the solubility and crystal packing of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, highlighting its importance in synthetic organic chemistry. It is utilized in building blocks for the development of biologically significant heterocyclic compounds through one-pot multicomponent reactions. These applications underscore its versatility and utility in advancing synthetic methodologies and accessing a wide range of chemical scaffolds (H. Patel, 2017).

Anticancer Research

A notable application of derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is in the field of anticancer research. Ultrasound-promoted synthesis of novel derivatives has been investigated for their in-vitro anticancer activities against various human tumor cell lines. These compounds have shown promise in this area, indicating potential for development into therapeutic agents. The study also involved docking studies to understand the binding modes of these compounds, providing insights into their mechanism of action and optimizing their anticancer activity (S. Tiwari et al., 2016).

Antifungal Activity

Research has also explored the antifungal potential of novel polyheterocyclic compounds containing 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. These studies aim to develop new antifungal agents that can address the growing concern of fungal infections and resistance to existing treatments. The synthesis of these compounds and their subsequent screening for antifungal activity is a crucial step towards discovering new therapeutic options (M. Ibrahim et al., 2008).

Corrosion Inhibition

In addition to its applications in drug development, derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science, where the prevention of metal corrosion is of paramount importance for extending the lifespan and maintaining the integrity of metal structures. The efficacy of these compounds as corrosion inhibitors has been demonstrated through various studies, making them valuable in industrial applications (M. Yadav et al., 2016).

Safety And Hazards

Future Directions

The future directions for research on 5-Amino-3-(4-chlorophenyl)isoxazole and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by isoxazole-containing compounds , there is potential for the development of new therapeutic agents based on this scaffold.

properties

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSFCUTJTVKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)